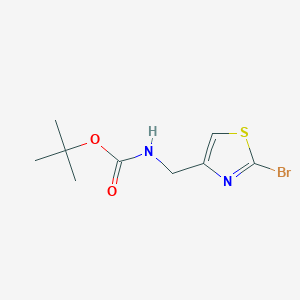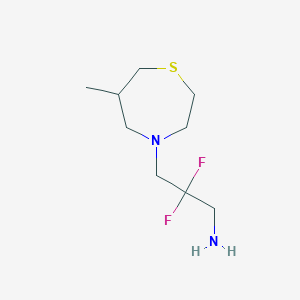
1-(4-Methyl-2-(pyridin-2-yl)pyrimidin-5-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methyl-2-(pyridin-2-yl)pyrimidin-5-yl)ethanone is a heterocyclic compound that features both pyridine and pyrimidine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methyl-2-(pyridin-2-yl)pyrimidin-5-yl)ethanone typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-aminopyridine and an aldehyde or ketone.
Substitution Reactions: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide.
Formation of the Ethanone Group: The ethanone group can be introduced through acylation reactions using acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1-(4-Methyl-2-(pyridin-2-yl)pyrimidin-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridine or pyrimidine derivatives.
科学研究应用
1-(4-Methyl-2-(pyridin-2-yl)pyrimidin-5-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-fibrotic agent. It has shown activity against hepatic stellate cells, which are involved in liver fibrosis.
Biological Research: The compound’s interactions with various enzymes and receptors are of interest for understanding its biological activity.
Industrial Applications: It can be used as an intermediate in the synthesis of other heterocyclic compounds with potential pharmaceutical applications.
作用机制
The mechanism of action of 1-(4-Methyl-2-(pyridin-2-yl)pyrimidin-5-yl)ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes involved in fibrosis, such as collagen prolyl 4-hydroxylases.
Pathways Involved: It may inhibit the synthesis of collagen, thereby reducing fibrosis.
相似化合物的比较
Similar Compounds
- 1-(4-Methyl-2-morpholin-4-yl-pyrimidin-5-yl)ethanone
- 1-(4-Methyl-2-piperidin-1-yl-pyrimidin-5-yl)ethanone
Uniqueness
1-(4-Methyl-2-(pyridin-2-yl)pyrimidin-5-yl)ethanone is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of pyridine and pyrimidine rings makes it a versatile scaffold for further chemical modifications and potential therapeutic applications.
属性
分子式 |
C12H11N3O |
|---|---|
分子量 |
213.23 g/mol |
IUPAC 名称 |
1-(4-methyl-2-pyridin-2-ylpyrimidin-5-yl)ethanone |
InChI |
InChI=1S/C12H11N3O/c1-8-10(9(2)16)7-14-12(15-8)11-5-3-4-6-13-11/h3-7H,1-2H3 |
InChI 键 |
ZJOGSKREYIFGQR-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=NC=C1C(=O)C)C2=CC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-Amino-N-carbamoyl-2-(3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-5-yl)pentanethioamidedihydrobromide](/img/structure/B13147970.png)



![2-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B13147988.png)







